Acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester
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Overview
Description
This compound has a molecular formula of C5H8O2 and a molecular weight of 100.1158 g/mol . It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of 4-hydroxyvaleric acid under acidic conditions to form the lactone . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted lactones or open-chain derivatives.
Scientific Research Applications
Acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. Its lactone ring structure allows it to participate in ring-opening reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Gamma-Valerolactone: Similar in structure but lacks the methyl group at the 5-position.
4-Hydroxyvaleric Acid Lactone: Similar but with a hydroxyl group instead of a methyl ester.
5-Methyltetrahydrofuran-2-one: Similar but with a different ring structure.
Uniqueness
Acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester is unique due to its specific lactone ring structure with a methyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
136801-92-8 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-(5-methyloxolan-2-ylidene)acetate |
InChI |
InChI=1S/C8H12O3/c1-6-3-4-7(11-6)5-8(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
OSKPHNFOIQIJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC(=O)OC)O1 |
Origin of Product |
United States |
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